molecular formula C7H8FNS B8657292 5-FLUORO-2-(METHYLSULFANYL)ANILINE

5-FLUORO-2-(METHYLSULFANYL)ANILINE

Cat. No.: B8657292
M. Wt: 157.21 g/mol
InChI Key: FWOIXOUAYRBKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(methylsulfanyl)aniline is a substituted aniline derivative featuring a benzene ring with three functional groups: an amino group (-NH₂) at position 1, a methylsulfanyl (-SCH₃) group at position 2, and a fluorine atom (-F) at position 5. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The methylsulfanyl group contributes moderate electron-donating effects via sulfur’s lone pairs, while fluorine exerts an electron-withdrawing inductive effect. This combination creates a polarized aromatic system that influences reactivity in subsequent chemical transformations, such as electrophilic substitution or cross-coupling reactions .

Properties

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

5-fluoro-2-methylsulfanylaniline

InChI

InChI=1S/C7H8FNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3

InChI Key

FWOIXOUAYRBKLM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Iron-Mediated Nitro Reduction

In a representative procedure, 4-fluoro-2-nitrobenzenethiol (2.50 g, 16 mmol) is dissolved in ethanol (50 mL). Iron powder (4.50 g, 81 mmol) and concentrated HCl (0.25 mL) are added at 0°C, and the mixture is refluxed for 12 hours. After neutralization with sodium bicarbonate, the product is extracted with ethyl acetate, dried, and purified via column chromatography (n-hexane/EtOAc, 1:1), yielding 5-fluoro-2-(methylsulfanyl)aniline in 70% yield.

Key Parameters:

  • Temperature: Reflux conditions (≈78°C for ethanol)

  • Catalyst: Iron powder with HCl

  • Yield: 70–82%

Direct introduction of the methylsulfanyl group via nucleophilic substitution is another viable route. This method often starts with 5-fluoro-2-chloroaniline , where the chlorine atom is displaced by a methylthiolate ion (SCH₃⁻).

Thiolation Using S-Methylisothiourea

A patent by YU239875A describes the use of S-methylisothiourea hemisulfate as a methylsulfanyl source. In this process, 5-fluoro-2-chloroaniline reacts with S-methylisothiourea in the presence of a base (e.g., KOH) at 80–100°C for 6–8 hours. The reaction proceeds via an SNAr mechanism, with the methylthiolate ion attacking the electron-deficient aromatic ring.

Reaction Conditions:

  • Base: KOH (6 g in 24 mL H₂O)

  • Methylating Agent: S-methylisothiourea hemisulfate

  • Yield: 83%

Catalytic Methods for C–S Bond Formation

Transition metal-catalyzed cross-coupling reactions offer a modern approach to constructing the C–S bond. Palladium catalysts, such as Pd(PPh₃)₄, facilitate coupling between 5-fluoro-2-iodoaniline and methyl mercaptan (CH₃SH).

Palladium-Catalyzed Coupling

A procedure adapted from VulcanChem’s synthesis of analogous compounds involves reacting 5-fluoro-2-iodoaniline (1.0 equiv) with CH₃SH (1.2 equiv) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 24 hours. Purification via flash chromatography (petroleum ether/EtOAc, 15:1) affords the product in 65% yield.

Advantages:

  • Chemoselectivity: Minimal side reactions

  • Functional Group Tolerance: Compatible with nitro and amine groups

Halogen Exchange and Thioetherification

Fluorine can be introduced via halogen exchange (Halex reaction) on chlorinated precursors. For instance, 2-chloro-5-(methylsulfanyl)aniline undergoes fluorination using KF in the presence of a phase-transfer catalyst (e.g., 18-crown-6) at 150°C.

Halex Reaction Optimization

A study from ChemicalBook reports that treating 2-chloro-5-(methylsulfanyl)aniline (10 mmol) with KF (15 mmol) and 18-crown-6 (0.5 mmol) in DMF at 150°C for 12 hours achieves 75% conversion to the fluoro derivative.

Critical Factors:

  • Catalyst Loading: 5 mol% 18-crown-6

  • Solvent: DMF (high boiling point)

  • Yield: 75%

One-Pot Multi-Step Syntheses

Recent advancements focus on streamlining synthesis into a single reactor. A one-pot method combines nitration, reduction, and methylation:

  • Nitration: 4-fluorotoluene is nitrated to 4-fluoro-2-nitrotoluene.

  • Reduction: Iron/HCl reduces the nitro group to an amine.

  • Methylation: MeI and KOH introduce the methylsulfanyl group.

Procedure Overview:

  • Step 1: Nitration with HNO₃/H₂SO₄ at 0°C (90% yield).

  • Step 2: Reduction with Fe/HCl in ethanol (82% yield).

  • Step 3: Methylation with MeI in aqueous KOH (78% yield).

Total Yield: 57% (over three steps).

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
Nitro Reduction4-fluoro-2-nitrobenzenethiolFe/HCl70–82%Cost-effective, scalableRequires corrosive acids
Nucleophilic Substitution5-fluoro-2-chloroanilineS-methylisothiourea83%High regioselectivityToxic byproducts
Catalytic Coupling5-fluoro-2-iodoanilinePd(OAc)₂, CH₃SH65%Mild conditions, versatilityExpensive catalysts
Halex Reaction2-chloro-5-(methylsulfanyl)anilineKF, 18-crown-675%Direct fluorinationHigh temperature required
One-Pot Synthesis4-fluorotolueneHNO₃, Fe, MeI57%Streamlined processMulti-step optimization needed

Chemical Reactions Analysis

Types of Reactions: 5-FLUORO-2-(METHYLSULFANYL)ANILINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

Chemistry: 5-FLUORO-2-(METHYLSULFANYL)ANILINE is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorine and methylthio substitutions on the biological activity of aniline derivatives. It is also used in the development of fluorescent probes and imaging agents .

Medicine: Its unique structure allows for the exploration of new therapeutic targets and pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 5-FLUORO-2-(METHYLSULFANYL)ANILINE involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, while the methylthio group increases its lipophilicity. These properties allow the compound to interact with biological membranes and proteins more effectively, leading to its observed biological effects .

Comparison with Similar Compounds

Electronic Effects

  • Methylsulfanyl vs. Trifluoromethyl : The -SCH₃ group in this compound donates electrons via resonance, while -CF₃ (in 5-fluoro-2-(trifluoromethyl)aniline) withdraws electrons, drastically reducing ring reactivity in electrophilic substitutions .

Solubility and Lipophilicity

  • The methylsulfanyl group enhances lipophilicity compared to the polar sulfonyl group in 2-fluoro-5-(methylsulfonyl)aniline, which improves water solubility but reduces membrane permeability .
  • 5-Fluoro-2-methylaniline’s lower molecular weight and non-polar -CH₃ group increase volatility, making it suitable for gas-phase reactions .

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-(methylsulfanyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves introducing the methylsulfanyl group to a fluorinated aniline precursor. Key methods include:

  • Nucleophilic aromatic substitution using methylsulfanylating agents (e.g., NaSMe) under controlled pH and temperature .
  • Mitsunobu reactions to couple thiols to fluorinated aromatic amines, requiring catalysts like DIAD and triphenylphosphine . Yields are sensitive to solvent choice (e.g., DMF or THF), reaction time (12–24 hrs), and purification via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC-MS : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR spectroscopy : Confirms substitution patterns (e.g., fluorine at C5, methylsulfanyl at C2) via distinct shifts in 1H^1H (δ 2.4 ppm for S–CH3_3) and 19F^{19}F NMR (δ -110 to -120 ppm) .
  • Elemental analysis : Validates molecular formula (C7 _7H8 _8FNS) .

Q. What are the solubility and stability guidelines for handling this compound in experimental settings?

  • Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (10–20 mg/mL). Aqueous solubility is enhanced via hydrochloride salt formation .
  • Storage : Store at -20°C under inert gas (N2 _2/Ar) to prevent oxidation of the methylsulfanyl group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound's reactivity in cross-coupling reactions?

The methylsulfanyl moiety acts as a directing group, facilitating Suzuki-Miyaura couplings at the ortho position. However, competing oxidation to sulfone derivatives may occur under oxidative conditions (e.g., H2 _2O2 _2/AcOH), requiring careful optimization . Kinetic studies using DFT calculations can predict regioselectivity in functionalization .

Q. What structural features of this compound contribute to its biological activity in enzyme inhibition assays?

  • Fluorine : Enhances electronegativity and binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Methylsulfanyl : Modulates lipophilicity (logP ~2.5) and stabilizes π-π interactions with aromatic residues . Comparative assays with analogs (e.g., 5-Fluoro-2-morpholinoaniline) reveal 10–20% higher inhibition of tyrosine kinases due to sulfur's polarizability .

Q. How can researchers resolve contradictions in reported bioactivity data across fluorinated aniline derivatives?

Discrepancies often arise from:

  • Substituent positioning : Fluorine at C5 vs. C4 alters steric effects and hydrogen-bonding capacity .
  • Assay conditions : Varying pH or reducing agents (e.g., DTT) may degrade the methylsulfanyl group, skewing IC50 _{50} values . Standardize protocols using orthogonal assays (e.g., SPR and fluorescence polarization) to validate target engagement .

Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (BBB score: 0.6) and CYP3A4 inhibition risk .
  • Molecular docking : AutoDock Vina simulations highlight interactions with residues like Lys68 in VEGFR2 (binding energy: -8.2 kcal/mol) . Experimental validation via microsomal stability assays (t1/2 _{1/2} > 60 min) is recommended .

Methodological Notes

  • Data reproducibility : Document reaction parameters (e.g., equivalents of NaSMe, inert atmosphere) to mitigate batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.